molecular formula C17H17N3O3 B2367687 (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)acrylamide CAS No. 1203445-66-2

(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)acrylamide

Cat. No. B2367687
M. Wt: 311.341
InChI Key: VIFAWFGPNVCQRJ-SOFGYWHQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)acrylamide is a useful research compound. Its molecular formula is C17H17N3O3 and its molecular weight is 311.341. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • A study by Kumara et al. (2018) focused on the synthesis and characterization of a novel pyrazole derivative, closely related to the compound of interest. They utilized various techniques like FT-IR, NMR, MS, UV–visible spectra, and X-ray diffraction for characterization. The study provides insights into the molecular and crystal structure, including hydrogen bond interactions and the conformation of the pyrazole ring (Kumara et al., 2018).

Antimicrobial and Anti-Proliferative Activities

  • Mansour et al. (2020) synthesized a series of thiazolyl pyrazoline derivatives linked to the benzo[1,3]dioxole moiety, demonstrating interesting biological properties such as antimicrobial and antiproliferative activities. This research suggests potential applications of similar compounds in the field of pharmacology and medicine (Mansour et al., 2020).

Crystal Structure Analysis

  • In another study by Kumara et al. (2017), new pyrazole derivatives, including compounds structurally similar to the one of interest, were synthesized and characterized. The crystal structures were analyzed, revealing the E-form conformation of the pyrazole ring and the stabilization of the structure by intermolecular hydrogen bonds. This research contributes to understanding the structural properties of such compounds (Kumara et al., 2017).

Antitumor Activity and Molecular Docking

  • Fahim et al. (2019) investigated the antitumor activity of novel pyrimidiopyrazole derivatives, showing significant in vitro activity against specific cell lines. They also utilized molecular docking techniques, suggesting the potential therapeutic applications of these compounds in cancer treatment (Fahim et al., 2019).

Antibacterial Agents

  • Palkar et al. (2017) designed and synthesized novel analogs of pyrazol-5-ones derived from the 2-aminobenzothiazole nucleus. Their study revealed promising antibacterial activity, particularly against certain strains of bacteria, highlighting the potential of these compounds in developing new antibiotics (Palkar et al., 2017).

properties

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-N-(2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O3/c1-20-17(12-3-2-4-13(12)19-20)18-16(21)8-6-11-5-7-14-15(9-11)23-10-22-14/h5-9H,2-4,10H2,1H3,(H,18,21)/b8-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIFAWFGPNVCQRJ-SOFGYWHQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C2CCCC2=N1)NC(=O)C=CC3=CC4=C(C=C3)OCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=C2CCCC2=N1)NC(=O)/C=C/C3=CC4=C(C=C3)OCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)acrylamide

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